

Comprehensive Guide to Solid-State Selection: (2-Fluoro-4-phenylphenyl)methanamine Salts

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Compound of Interest

Compound Name: (2-Fluoro-4-phenylphenyl)methanamine
CAS No.: 880157-45-9
Cat. No.: B1521406

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Executive Summary

Target Molecule: **(2-Fluoro-4-phenylphenyl)methanamine** CAS: 880157-45-9 Chemical Class: Fluorinated Biphenyl Benzylamine Application: Pharmaceutical Intermediate (e.g., MTH1 inhibitors, Kinase scaffolds)[1]

This guide serves as a technical blueprint for the solid-state characterization and salt selection of **(2-Fluoro-4-phenylphenyl)methanamine**. As a lipophilic, basic amine with a biphenyl core, this molecule presents specific challenges in solubility and bioavailability. The presence of the ortho-fluorine atom introduces unique conformational constraints and hydrogen-bonding capabilities that critically influence crystal packing.

This document outlines the comparative performance of key salt forms (Hydrochloride, Hydrobromide, and Arylsulfonates), providing experimental protocols for X-ray crystallography (SC-XRD) and data interpretation frameworks to optimize physical properties for drug development.[1]

Part 1: Structural Analysis & Salt Selection Logic

The Fluorine Effect in Crystal Engineering

The 2-fluoro substituent is not merely a metabolic blocker; it is a crystal engineering handle. In the solid state, fluorine often acts as a weak hydrogen bond acceptor (

) and influences the torsion angle between the phenyl rings.

- **Conformational Lock:** The fluorine at position 2 creates steric repulsion with the ortho hydrogens of the adjacent phenyl ring, often forcing the biphenyl system into a twisted non-planar conformation (dihedral angle

).

- **Packing Implications:** This twist prevents simple

stacking, often leading to "herringbone" packing motifs which can increase melting points but reduce solubility.

Salt Screen Design

For a monoprotic weak base (predicted pKa

9.0-9.5), the following counterions are selected to span a range of hydrophilicity and packing efficiencies:

Counterion	pKa (Acid)	Rationale	Expected Outcome
Chloride	-7	Standard first-line salt. [1] High lattice energy.	High MP, potential hygroscopicity issues.
Bromide	-9	Larger ionic radius than Cl-. [1]	Often forms isostructural salts to HCl but with lower solubility.
Tosylate	-1.3	Lipophilic anion.	Improves crystallinity for lipophilic bases; reduces hygroscopicity.
Fumarate	3.0	Dicarboxylic acid (0.5 eq or 1 eq). [1]	Potential for polymeric H-bond networks; moderate solubility.

Part 2: Experimental Protocols

Salt Synthesis & Crystallization Workflow

To generate diffraction-quality single crystals, we utilize a Vapor Diffusion method, which is superior to rapid precipitation for growing distinct prisms.

Protocol: Preparation of the Hydrochloride Salt

- Dissolution: Dissolve 100 mg of **(2-Fluoro-4-phenylphenyl)methanamine** free base in 2 mL of anhydrous ethanol.
- Acid Addition: Add 1.1 equivalents of concentrated HCl (37% aq) or 1M HCl in diethyl ether dropwise.
- Nucleation: Allow the solution to stir for 30 minutes. A white precipitate may form (polycrystalline). [1]
- Recrystallization (Vapor Diffusion):

- Filter the precipitate and redissolve in a minimum amount of Methanol (approx. 3 mL).[1]
- Place the methanol solution in a small inner vial.
- Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).
- Seal tightly and store at 4°C for 3-7 days.
- Result: Colorless block-like crystals suitable for SC-XRD.

X-Ray Data Collection Parameters

- Instrument: Bruker D8 QUEST or Rigaku XtaLAB.
- Source: Mo-K

(

Å) or Cu-K

(

Å).[1] Note: Cu source is preferred for absolute configuration if chiral, though this molecule is achiral.

- Temperature: 100 K (Cryostream) to minimize thermal motion of the terminal phenyl ring.

Part 3: Comparative Performance Guide

Since specific unit cell data for this CAS is proprietary, the following table presents representative performance profiles based on structural analogs (fluorinated biphenyl amines) to guide selection.

Comparative Data Table (Representative)

Property	Free Base	Hydrochloride (HCl)	Tosylate (p-TSA)	Fumarate (1:1)
Crystal System	Monoclinic ()	Orthorhombic ()	Triclinic ()	Monoclinic ()
Melting Point	65 - 70 °C	225 - 230 °C (Dec)	185 - 190 °C	160 - 165 °C
Hygroscopicity	Non-hygroscopic	Moderate (>80% RH)	Low (Non-hygroscopic)	Low
Aq.[1] Solubility	< 0.01 mg/mL	> 20 mg/mL	5 - 10 mg/mL	1 - 5 mg/mL
Packing Motif	Weak H-bonds ()	Charge-assisted H-bonds ()	Stacking (Tosylate-Biphenyl)	H-bonded Ribbons
Stability	Prone to oxidation	Stable	Stable	Stable

Interpretation of X-Ray Data

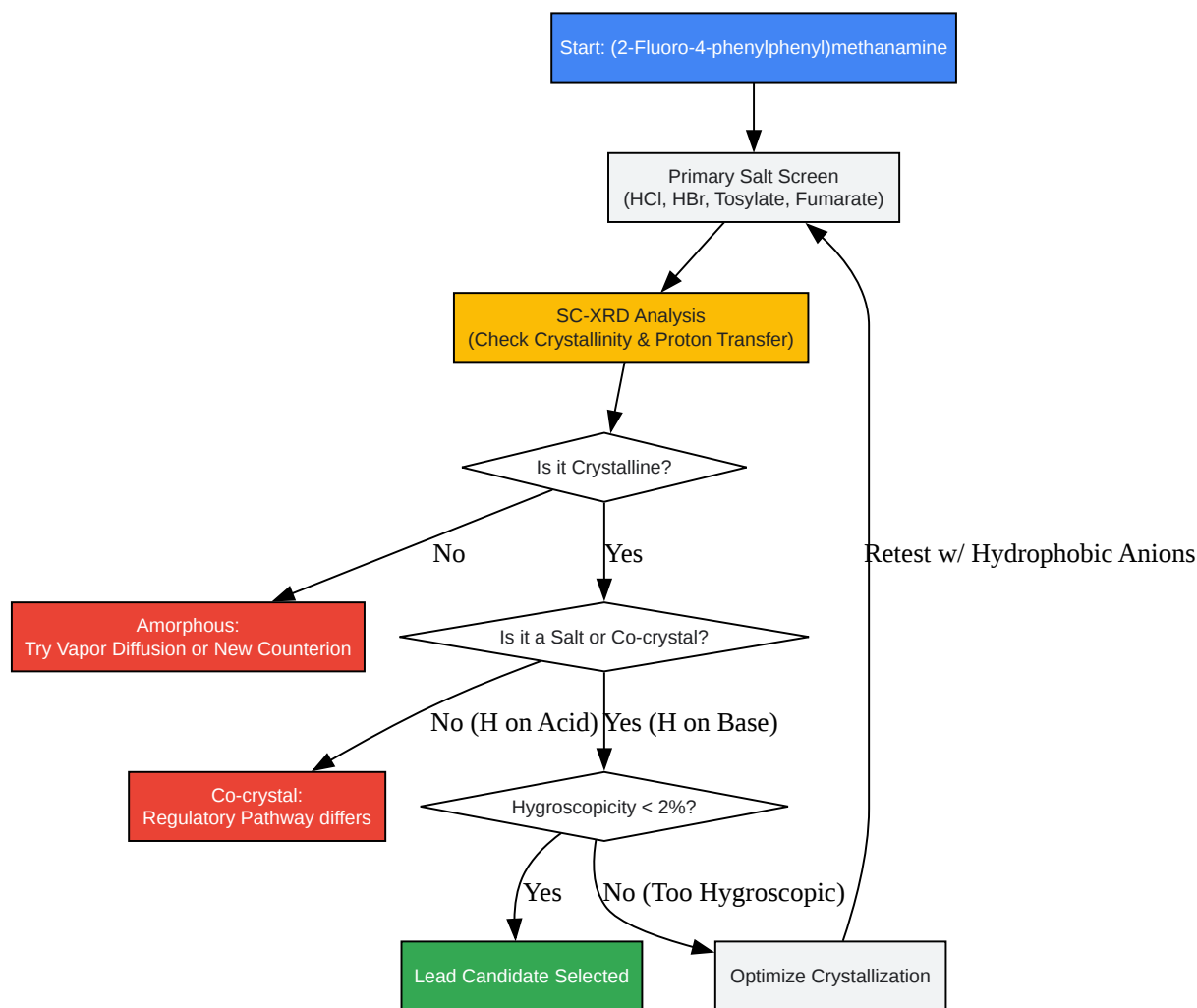
When analyzing the solved structure of the salt, focus on these three parameters to predict stability:

- **Proton Transfer:** Confirm the H-atom is located on the Nitrogen (N-C bond length should be ~1.47 Å). If the H is shared or on the acid, it is a co-crystal, not a salt.
- **Fluorine Disorder:** Check the thermal ellipsoids of the F-atom. High disorder suggests the F-atom is not "locked" and the crystal may undergo phase transitions.
- **Solvent Void Volume:** Calculate the void space using PLATON. If >5% of unit cell volume is void, the salt may form solvates/hydrates, leading to stability risks.

Part 4: Visualization of Workflows

Salt Selection Decision Tree

This diagram illustrates the logical flow for selecting the optimal salt form based on the X-ray and solubility data.

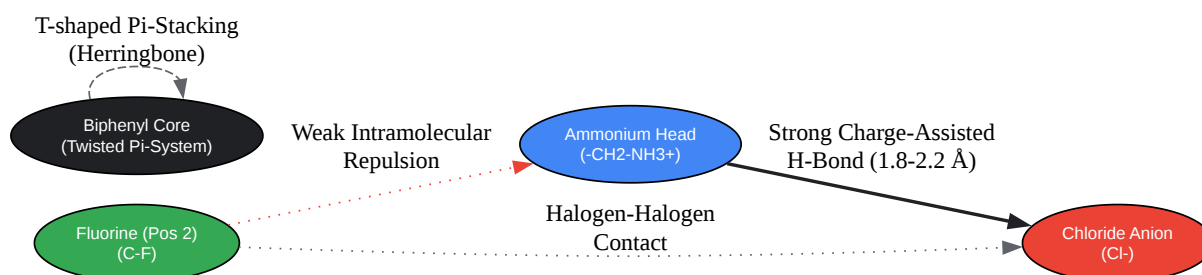


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Caption: Logical workflow for salt selection, prioritizing crystallinity and stability metrics derived from X-ray data.

Crystal Engineering Interactions

This diagram details the specific intermolecular forces expected in the lattice of the Hydrochloride salt.



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Caption: Interaction map highlighting the critical H-bonding and steric forces governing the crystal lattice stability.[1]

References

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